molecular formula C21H19FN2O4S B4168529 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide

Cat. No. B4168529
M. Wt: 414.5 g/mol
InChI Key: NGSQDQQENBUCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide, also known as FSAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FSAA is a selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. This interaction plays a crucial role in the development and progression of various types of cancer, making FSAA a promising candidate for cancer research.

Mechanism of Action

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide inhibits the protein-protein interaction between STAT3 and JAK2 by binding to the SH2 domain of STAT3. This prevents the activation of STAT3 and downstream signaling pathways that promote cell proliferation and survival. By targeting this specific interaction, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been shown to have a high degree of selectivity and minimal off-target effects.
Biochemical and Physiological Effects
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been shown to induce apoptosis and inhibit cell proliferation. In addition, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been shown to suppress angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In animal models, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been shown to inhibit tumor growth and metastasis, while also improving survival rates.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide in lab experiments is its high degree of selectivity and specificity. This makes it a valuable tool for studying the role of STAT3 in cancer and other diseases. In addition, the synthesis of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been optimized to improve yield and purity, making it a viable option for large-scale experiments. However, one limitation of using N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide is its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure accurate and reliable results.

Future Directions

There are several potential future directions for research on N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide. One area of focus is the development of more potent and selective inhibitors of the STAT3-JAK2 interaction. In addition, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide and other STAT3 inhibitors are being studied in combination with other cancer therapies to improve treatment outcomes. Finally, there is ongoing research into the role of STAT3 in various diseases beyond cancer, including inflammatory and autoimmune disorders. N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide and other STAT3 inhibitors may have potential applications in these areas as well.
Conclusion
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide is a promising compound with potential applications in cancer research and other areas of biomedical science. Its high degree of selectivity and specificity make it a valuable tool for studying the role of STAT3 in disease. Ongoing research into the synthesis, mechanism of action, and future applications of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide will continue to shed light on its potential as a therapeutic agent.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been extensively studied for its potential applications in cancer research. STAT3 is a transcription factor that plays a critical role in the development and progression of various types of cancer, including breast, lung, and pancreatic cancer. By inhibiting the protein-protein interaction between STAT3 and JAK2, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has been shown to suppress tumor growth and promote apoptosis in cancer cells. In addition to its anti-cancer properties, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide has also been studied for its potential applications in inflammatory diseases and autoimmune disorders.

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-15(24-29(26,27)20-13-7-16(22)8-14-20)21(25)23-17-9-11-19(12-10-17)28-18-5-3-2-4-6-18/h2-15,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSQDQQENBUCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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